methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate
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Overview
Description
“Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate” is a chemical compound that belongs to the class of thiazoloquinazolines . Thiazoloquinazolines have attracted the attention of many investigators due to their virtually unlimited synthetic and pharmacological potential . They have been used as the basis for synthesizing effective antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial substances with wide spectra of actions .
Synthesis Analysis
The synthesis of thiazoloquinazolines involves various methods. One effective method involves the preparation and x-ray diffraction analysis of the spatial structure of related compounds, which are of interest as starting materials for the synthesis of new, potentially biologically active derivatives . Another method involves intramolecular electrophilic cyclization of alkenyl-substituted heterocycles .Molecular Structure Analysis
The molecular structure of “Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate” is complex and involves several nucleophilic centers capable of being attacked by electrophiles .Chemical Reactions Analysis
The chemical reactions involving “Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate” are diverse. For instance, one reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement .Scientific Research Applications
Antitumor Activity
Thiazoloquinazoline derivatives have been identified as compounds with significant antitumor properties . The structural similarity to purine bases allows these molecules to bind effectively to biological targets, making them promising scaffolds for the design of new anticancer drugs. The active methylene group present in these compounds is highly reactive, offering numerous possibilities for functionalization and optimization of interactions with cancer cell targets.
Antibacterial Properties
The antibacterial activity of thiazoloquinazoline compounds is well-documented. They have been shown to possess high efficacy against various bacterial strains, making them valuable in the development of new antibiotics . Their mechanism of action often involves the disruption of bacterial DNA synthesis or protein function, leading to the death of the bacterial cells.
Anti-inflammatory Applications
These compounds also exhibit anti-inflammatory activities , which can be harnessed in the treatment of chronic inflammatory diseases . By modulating the body’s inflammatory response, they can provide relief from symptoms and potentially halt the progression of inflammatory conditions.
Antimicrobial Efficacy
Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate shows promise in antimicrobial applications. Its structure allows for the inhibition of microbial growth, which is crucial in the fight against drug-resistant strains of microorganisms .
Enzyme Inhibition
The active sites of enzymes are potential targets for these compounds. They can act as enzyme inhibitors, disrupting normal metabolic processes in pathogens or cancer cells. This application is particularly relevant in the design of drugs for diseases where enzyme malfunction or overactivity is a contributing factor .
Pharmacophore Development
Due to their versatile chemical structure, thiazoloquinazolines are excellent candidates for pharmacophore development. They can be used to create new drugs with optimized properties for better efficacy, reduced side effects, and improved patient outcomes .
Material Science
Beyond biomedical applications, these compounds have potential uses in material science. Their unique chemical properties can contribute to the development of new materials with specific desired characteristics, such as increased durability or specialized conductivity .
Chemical Synthesis
In chemical synthesis, methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate can serve as a building block for the construction of complex molecules. Its reactivity makes it a valuable component in multistep synthesis processes, leading to a wide range of chemical products .
Future Directions
The future directions in the research of “Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate” and related compounds involve the development of new synthesis methods and the exploration of their potential biological activities. The marked antiviral properties of thiazoloquinazolines are of particular interest .
Mechanism of Action
Target of Action
Similar compounds in the thiazolo[3,2-a]pyrimidine class have been used as the basis for synthesizing effective antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial substances .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazolo[3,2-a]pyrimidines have been shown to have a wide spectrum of actions, including against mycobacterium tuberculosis .
Result of Action
Similar compounds have shown potential as antitumor drugs, acetylcholinesterase inhibitors suitable for countering alzheimer’s disease, and antiapoptotic proteins of the bcl-2 family .
properties
IUPAC Name |
methyl 5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-17-11(16)7-2-3-8-9(6-7)13-12-14(10(8)15)4-5-18-12/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEFTSUDNZPIQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N3CCSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate |
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